molecular formula C7H4Cl2F2O B14040437 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene

Cat. No.: B14040437
M. Wt: 213.01 g/mol
InChI Key: SGAGAYNMBGPMBG-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a fluoromethoxy group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

1,2-Dichloro-3-fluoro-6-(fluoromethoxy)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and versatility in various chemical transformations .

Properties

Molecular Formula

C7H4Cl2F2O

Molecular Weight

213.01 g/mol

IUPAC Name

2,3-dichloro-1-fluoro-4-(fluoromethoxy)benzene

InChI

InChI=1S/C7H4Cl2F2O/c8-6-4(11)1-2-5(7(6)9)12-3-10/h1-2H,3H2

InChI Key

SGAGAYNMBGPMBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCF)Cl)Cl)F

Origin of Product

United States

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